molecular formula C12H14O4S B15220114 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde

4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde

Cat. No.: B15220114
M. Wt: 254.30 g/mol
InChI Key: VSEYGOKEUFQOKE-UHFFFAOYSA-N
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Description

4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tetrahydrofuran-2-ylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl intermediate, which is then reacted with benzaldehyde under mild conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed:

    Oxidation: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzoic acid.

    Reduction: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzyl alcohol.

    Substitution: Various sulfonamide or sulfonate derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Uniqueness: 4-(((Tetrahydrofuran-2-yl)methyl)sulfonyl)benzaldehyde is unique due to the presence of both a tetrahydrofuran ring and a benzaldehyde moiety, which confer specific reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

4-(oxolan-2-ylmethylsulfonyl)benzaldehyde

InChI

InChI=1S/C12H14O4S/c13-8-10-3-5-12(6-4-10)17(14,15)9-11-2-1-7-16-11/h3-6,8,11H,1-2,7,9H2

InChI Key

VSEYGOKEUFQOKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CS(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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